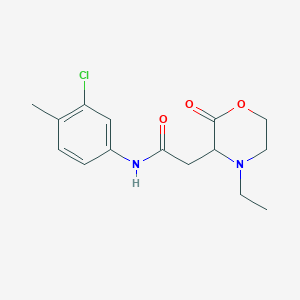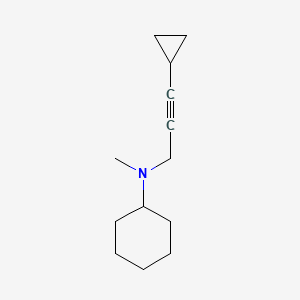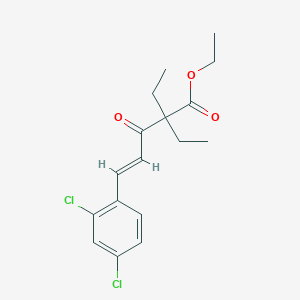![molecular formula C20H16N4 B4879753 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline](/img/structure/B4879753.png)
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline
Descripción general
Descripción
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with various biological targets, including enzymes and receptors. In
Aplicaciones Científicas De Investigación
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. It has also been investigated as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and viral infections.
Mecanismo De Acción
The mechanism of action of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline is not fully understood. However, it is known to interact with various biological targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and smooth muscle relaxation, respectively. It has also been shown to bind to certain receptors, such as the adenosine A3 receptor, which is involved in immune regulation.
Biochemical and Physiological Effects:
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline in lab experiments is its wide range of biological activities. This compound can be used to study various biological processes, including inflammation, cell proliferation, and apoptosis. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds with similar biological activities. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline. One direction is to further investigate its mechanism of action and its interactions with various biological targets. This can help to identify new therapeutic applications for this compound. Another direction is to explore its potential as a drug delivery system, as its unique chemical structure may allow for targeted drug delivery to specific tissues or cells. Finally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, as well as its potential for clinical use.
Propiedades
IUPAC Name |
2-[3-(1-prop-2-enylpyrazol-3-yl)phenyl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4/c1-2-11-24-12-10-17(23-24)15-6-5-7-16(13-15)20-14-21-18-8-3-4-9-19(18)22-20/h2-10,12-14H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHGSXLOLSFKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC(=N1)C2=CC(=CC=C2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4879675.png)

![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4879684.png)
![N~2~-(4-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4879688.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4879698.png)
![4-fluoro-N-(4-methoxyphenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B4879703.png)
amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4879710.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4879733.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4879734.png)
![3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4879742.png)

![4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B4879763.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4879780.png)